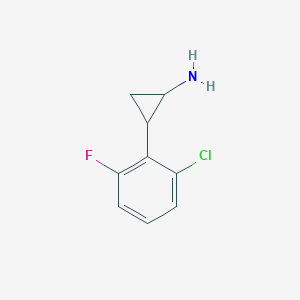

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine

Description

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine is a cyclopropane derivative featuring a chloro-fluoro-substituted aromatic ring directly attached to a strained cyclopropane ring. The compound’s unique structure combines the electronic effects of halogen substituents (chlorine and fluorine) with the conformational rigidity of the cyclopropane moiety, making it a valuable scaffold in medicinal chemistry and drug discovery.

Key structural features:

- Halogen substituents: The 2-chloro and 6-fluoro groups on the phenyl ring may influence electronic properties (e.g., dipole moments) and intermolecular interactions (e.g., halogen bonding) .

- Amine functional group: Provides a site for derivatization or salt formation (e.g., hydrochloride) to modulate solubility and bioavailability.

Properties

IUPAC Name |

2-(2-chloro-6-fluorophenyl)cyclopropan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClFN/c10-6-2-1-3-7(11)9(6)5-4-8(5)12/h1-3,5,8H,4,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVXAANIGKVZHMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1N)C2=C(C=CC=C2Cl)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClFN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine typically involves the cyclopropanation of a suitable precursor. One common method involves the reaction of 2-chloro-6-fluorobenzyl chloride with cyclopropylamine under basic conditions . The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding cyclopropanone derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of cyclopropylamines with different substituents.

Substitution: Nucleophilic substitution reactions can occur at the chlorine or fluorine positions, allowing for the introduction of various functional groups. Common reagents include sodium azide, potassium cyanide, and organometallic reagents.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Key Observations :

- Halogen vs.

- Steric Effects : Bulky substituents (e.g., 2,6-dichloro) may hinder binding to flat receptor surfaces, whereas smaller groups (e.g., 2-F) improve fit .

Non-Cyclopropane Analogues with Similar Aromatic Substituents

Compounds retaining the 2-chloro-6-fluorophenyl motif but lacking the cyclopropane ring exhibit divergent pharmacological profiles:

N-(2-Chloro-6-fluorophenyl)-4-methyl-2-(1H-tetrazol-5-ylmethyl)benzenamine Structure: Tetrazole ring replaces cyclopropane. Comparison: The tetrazole group enhances hydrogen-bonding capacity but reduces conformational rigidity compared to cyclopropane .

N-[[2-[(2-Chloro-6-fluorophenyl)amino]-5-methylphenyl]methyl]-1,1,1-trifluoromethanesulfonamide Structure: Sulfonamide moiety instead of cyclopropane. Activity: Potent COX-2 inhibition but associated with renal side effects due to sulfonamide group .

Biological Activity

2-(2-Chloro-6-fluorophenyl)cyclopropan-1-amine is a compound of interest in medicinal chemistry due to its potential biological activity. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C10H10ClF. The compound features a cyclopropane ring which is known for its unique strain and reactivity, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors and enzymes. The compound may function as a ligand for specific receptors, modulating their activity and influencing downstream signaling pathways.

Antidepressant Effects

Research indicates that this compound exhibits antidepressant-like effects in animal models. A study demonstrated that the compound significantly reduced depressive behaviors in mice subjected to stress tests, suggesting its potential as a therapeutic agent for depression.

Antitumor Activity

In vitro studies have shown that this compound can inhibit the proliferation of certain cancer cell lines. For instance, experiments indicated that it effectively reduced cell viability in breast cancer cells, highlighting its potential as an anticancer agent.

Neuroprotective Properties

Additionally, the compound has been investigated for neuroprotective effects. It appears to mitigate oxidative stress-induced neuronal damage in cultured neurons, suggesting a role in protecting against neurodegenerative diseases.

Case Studies

- Antidepressant Study : In a controlled study involving mice, those treated with this compound showed significant improvements in behavioral tests compared to the control group. The mechanism was linked to increased serotonin levels in the brain.

- Cancer Cell Proliferation : A series of assays conducted on human breast cancer cell lines demonstrated that treatment with the compound led to a dose-dependent decrease in cell proliferation, indicating its potential as an anticancer drug candidate.

- Neuroprotection : In experiments assessing oxidative stress, neurons treated with the compound exhibited lower levels of apoptosis markers compared to untreated controls, suggesting a protective effect against neurotoxicity.

Data Table: Summary of Biological Activities

| Activity Type | Model/Methodology | Key Findings |

|---|---|---|

| Antidepressant | Mouse model | Reduced depressive behaviors |

| Antitumor | In vitro cancer cell assays | Decreased cell viability in breast cancer cells |

| Neuroprotective | Neuronal culture | Lower apoptosis markers under oxidative stress |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.